1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships and Inhibitor Development
One study discussed the structure-activity relationships of p38alpha MAP kinase inhibitors, a class to which the specified compound is related. This research highlighted the importance of specific groups for binding affinity and the inhibition of TNF-alpha production, indicating potential applications in treating autoimmune diseases (Regan et al., 2003).
Structural Characterisation and Photoluminescence
Another study focused on the structural characterisation and photoluminescence of salts derived from urea and thiourea derivatives, showing potential applications in materials science and engineering for their unique self-assembling and light-emitting properties (Baruah & Brahma, 2023).
Synthesis and Theoretical Studies
Research on pyranopyrazoles, which share a structural motif with the compound , provided insights into the synthesis and theoretical underpinnings of these compounds. The study included density functional theory calculations to understand their molecular orbitals, indicating applications in chemical synthesis and design (Al-Amiery et al., 2012).
Conformational Adjustments and Assembly
Studies on urea and thiourea-based assemblies have investigated conformational adjustments and self-assembly mechanisms. These findings have implications for the design of molecular devices and materials with specific structural and functional properties (Phukan & Baruah, 2016).
Chemosensors for Metal Ions
Research into naphthoquinone-based chemosensors, related to the chemical class of the specified compound, has demonstrated their selectivity towards transition metal ions. These findings suggest applications in environmental monitoring and analytical chemistry for detecting and quantifying metal ions (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea, is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of NAD+, a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell death.
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in changes in cellular processes that depend on NAD+, potentially influencing cell survival, metabolism, and other functions.
Properties
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-27-15-19(14-26-27)21-18(9-5-11-23-21)13-25-22(28)24-12-17-8-4-7-16-6-2-3-10-20(16)17/h2-11,14-15H,12-13H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPUYIMVRPNPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.